4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethylpiperidine with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The process often includes steps such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring into a more oxidized form, such as a lactam.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the piperidine ring through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Methylpiperidine: Similar to piperidine but with a methyl group at the 4-position.
6-Methylpiperidine: Similar to piperidine but with a methyl group at the 6-position.
Uniqueness: 4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of two methyl groups at the 4 and 6 positions, as well as a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives.
Properties
IUPAC Name |
4,6-dimethylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJRYKVJLVODOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC1C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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